4-(1,3-Dioxo-octahydro-isoindol-2-yl)-benzoic acid
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Overview
Description
4-(1,3-Dioxo-octahydro-isoindol-2-yl)-benzoic acid is a chemical compound with a complex structure that includes a benzoic acid moiety and a 1,3-dioxo-octahydro-isoindol-2-yl group
Preparation Methods
The synthesis of 4-(1,3-Dioxo-octahydro-isoindol-2-yl)-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of a benzoic acid derivative with a suitable isoindoline precursor under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and specific temperature and pressure settings.
Chemical Reactions Analysis
4-(1,3-Dioxo-octahydro-isoindol-2-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced derivatives.
Substitution: The benzoic acid moiety can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-(1,3-Dioxo-octahydro-isoindol-2-yl)-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxo-octahydro-isoindol-2-yl)-benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context of its use.
Comparison with Similar Compounds
Similar compounds to 4-(1,3-Dioxo-octahydro-isoindol-2-yl)-benzoic acid include:
3-(1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid: This compound has a similar structure but with a propionic acid moiety instead of a benzoic acid moiety
6-(1,3-Dioxo-octahydro-isoindol-2-yl)-hexanoic acid: Another similar compound with a hexanoic acid moiety. The uniqueness of this compound lies in its specific structural features and the resulting chemical properties that differentiate it from these similar compounds.
Properties
IUPAC Name |
4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h5-8,11-12H,1-4H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEYMRJJAWZXRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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